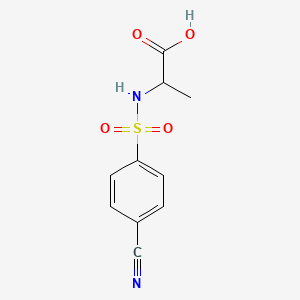
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" is an organic molecule with unique chemical properties and potential applications in various scientific fields. Its structure features a furan ring, a hydroxypropyl group, and a sulfamoyl phenyl isobutyramide moiety, which contribute to its versatility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" typically involves multi-step organic synthesis. One common route includes:
Formation of 2,5-Dimethylfuran-3-yl intermediate: : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic or nucleophilic substitution reactions.
Addition of Hydroxypropyl Group: : This can be achieved through the reaction of the intermediate with an appropriate epoxide under acidic or basic conditions.
Sulfamoylation: : The intermediate is reacted with sulfonamide reagents to introduce the sulfamoyl group.
Coupling with Phenyl Isobutyramide: : The final step involves the coupling of the functionalized intermediate with phenyl isobutyramide under amide bond-forming conditions, often using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This often involves continuous flow reactions, advanced catalysis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan ring.
Reduction: : Reduction reactions can alter the functional groups, particularly the nitro and sulfonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic ring and functional groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂, or other peroxides.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenating agents (Cl₂, Br₂), nucleophiles (amines, alcohols).
Major Products
The major products depend on the nature of the chemical reaction. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.
Biology
It may play a role in designing biologically active molecules, including enzyme inhibitors or receptor ligands, given its structural components which mimic certain biomolecular motifs.
Medicine
Industry
Industrial applications could range from the production of high-value chemicals to materials science, where its unique properties are leveraged in the creation of advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. For instance, the sulfamoyl group may interact with enzymes or proteins through hydrogen bonding and electrostatic interactions, influencing their activity. The furan ring can engage in π-π stacking with aromatic residues in protein active sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)butyramide
Uniqueness
The presence of the 2,5-dimethylfuran-3-yl group sets this compound apart from similar molecules, providing unique chemical reactivity and potential biological activity. This makes it particularly interesting for further research and development.
There you go—a comprehensive deep dive into the world of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide." Hope that satisfied your curiosity and more!
Properties
IUPAC Name |
N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12(2)19(23)21-15-5-7-16(8-6-15)27(24,25)20-10-9-18(22)17-11-13(3)26-14(17)4/h5-8,11-12,18,20,22H,9-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHCYSPXIRWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)


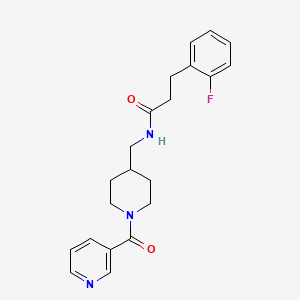

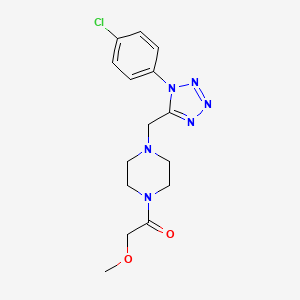
![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)
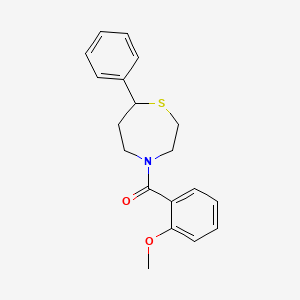
![10-(4-ethylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2685180.png)
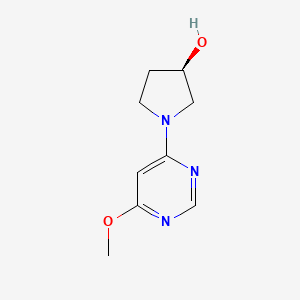
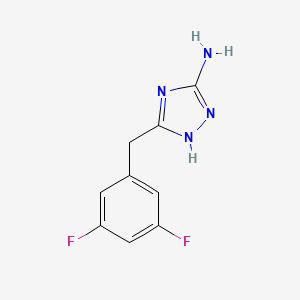
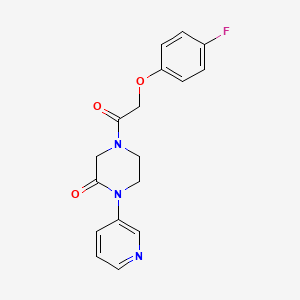
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)
